molecular formula C8H11NO B1329387 4-Pyridinepropanol CAS No. 2629-72-3

4-Pyridinepropanol

Cat. No. B1329387
CAS RN: 2629-72-3
M. Wt: 137.18 g/mol
InChI Key: PZVZGDBCMQBRMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-substituted pyridine derivatives has been explored through various innovative methods. One approach involves the generation of pyridine-boryl radicals using 4-cyanopyridine and bis(pinacolato)diboron, which then undergo a radical addition/C-C coupling mechanism with α,β-unsaturated ketones, leading to the formation of these derivatives. This method has been expanded to include a wide range of boryl radical acceptors, such as aldehydes, ketones, aryl imines, and alkynones, and has been successfully applied in the late-stage modification of complex pharmaceutical molecules . Another synthesis route is the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, which yields high product purity in short reaction times and excellent yields . Additionally, direct 4-pyridination of C(sp3)–H bonds has been achieved using benzophenone and 4-cyanopyridine under photo-irradiating conditions, providing a chemoselective method for constructing molecules with 4-pyridine substructures .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse. For instance, a synthesized compound with C3v point symmetry was found to crystallize in the trigonal space group and exhibit pyroelectric properties due to its permanent polarization. The molecular dipole moment of this compound was determined to be significant, indicating a strong directional charge distribution within the molecule . In another study, macrocyclic systems containing pyridine sub-units were synthesized using perfluoro-4-isopropylpyridine, and their ability to complex with cations and anions was characterized by X-ray crystallography .

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. For example, they can be used as precursors for palladium-catalyzed Suzuki couplings, leading to the formation of diverse pyridine and bipyridine derivatives . A sequential amination/annulation/aromatization reaction of carbonyl compounds with propargylamine has been described as a one-pot approach to synthesize functionalized pyridines, suggesting a pathway through N-propargylenamine intermediates . Furthermore, the synthesis of 4-functionalized terdendate pyridine-based ligands has been reported, which can act as ligands for metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The pyroelectric coefficient, thermal expansivity, and dielectric permittivity of a pyridine-containing compound were measured, providing insights into its electrical properties . In another study, poly(4-vinyl pyridine)-based polymeric ionic liquid particles were synthesized and used as catalysts for hydrogen generation from the hydrolysis and methanolysis of NaBH4, demonstrating the potential of pyridine derivatives in catalysis . Additionally, the antimicrobial activity of a novel synthesized pyridine derivative was investigated, along with its molecular docking studies, to assess its potential as a pharmaceutical agent .

Scientific Research Applications

1. Surface Modification and Catalysis

4-Pyridinepropanol (4PP) has been utilized in surface science, particularly for modifying silicon surfaces. Alavi, Tahay, and Safari (2019) demonstrated the covalent immobilization of 4PP monolayers on Si(111) surfaces. This process involved photochemical and thermal methods to graft 4PP on silicon, with potential applications in surface chemistry and material science (Alavi, Tahay, & Safari, 2019).

2. Functionalization of Pyridines in Chemistry

Dolewski, Hilton, and McNally (2017) explored the selective functionalization of pyridine C–H bonds, an important strategy in creating useful pyridine derivatives. Their work contributes to the understanding of pyridine chemistry in various applications like pharmaceuticals, ligands for metal complexes, and battery technologies (Dolewski, Hilton, & McNally, 2017).

3. Aerobic Alcohol Oxidation

In the field of organic chemistry, Steinhoff and Stahl (2002) investigated the use of Pd(OAc)(2)/pyridine in the aerobic oxidation of alcohols. Their study provided insights into the mechanistic aspects of this reaction, contributing to the design of more effective aerobic oxidation catalysts (Steinhoff & Stahl, 2002).

4. Electrochemical CO2 Reduction

Jeong, Kang, Jung, and Kang (2017) reported on the catalytic properties of poly(4-vinylpyridine) for CO2 reduction at low overpotential, highlighting its potential application in artificial photosynthesis and electrochemical CO2 reduction technologies (Jeong, Kang, Jung, & Kang, 2017).

5. Synthesis of Pyridine Derivatives

Wang, Cao, Gao, Chen, Huang, Cheng, and Li (2017) discussed the synthesis of 4-substituted pyridine derivatives using a novel radical addition/C-C coupling mechanism. This research provides valuable insights into the synthesis of pyridine derivatives, which are significant in various industrial applications (Wang et al., 2017).

6. Degradation of Pyridine in Water

Li, Yi, Yi, Zhou, and Wang (2017) researched the degradation mechanism of pyridinein drinking water using a dielectric barrier discharge system. Their findings contribute to the understanding of nitrogen heterocyclic compound treatment in water purification processes (Li, Yi, Yi, Zhou, & Wang, 2017).

7. Organocatalysis and Asymmetric Reactions

The use of pyridine derivatives in organocatalysis for asymmetric reactions was explored by Zlotin (2015). This research highlights the potential applications of pyridine derivatives in green chemistry and technology, particularly in reactions like aldol reactions, Mannich reactions, and Michael additions (Zlotin, 2015).

8. Sensing Applications

Vaganova, Wachtel, Goldberg, and Yitzchaik (2012) studied the use of a poly(4-vinyl pyridine) blend for sensing applications. They developed a photoconductive gel sensitive to irradiation, demonstrating potential in organic photovoltaic cells and thermal sensors (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).

9. Catalysis and Reaction Mechanisms

Liu, Ma, Liu, and Wang (2014) investigated 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of alcohols. Their research contributes to the understanding of reaction mechanisms and the development of more sustainable catalytic processes (Liu, Ma, Liu, & Wang, 2014).

Safety And Hazards

4-Pyridinepropanol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

properties

IUPAC Name

3-pyridin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZGDBCMQBRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062564
Record name 4-Pyridinepropanol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinepropanol

CAS RN

2629-72-3
Record name 4-Pyridinepropanol
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Record name 4-Pyridinepropanol
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Record name 4-Pyridinepropanol
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Record name 4-Pyridinepropanol
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Record name 3-(4-pyridyl)propan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
A Alavi, P Tahay, N Safari - Applied Surface Science, 2019 - Elsevier
Mild photochemical and thermal methods were employed for grafting 4-pyridinepropanol (4PP) directly on the surface of Si(111). Equipped with high powered LEDs, the home-made …
Number of citations: 3 www.sciencedirect.com
C Kim, K Kwark - Journal of Polymer Science Part A: Polymer …, 2002 - Wiley Online Library
… , which had three SiCl groups on the peripheral layer of the unit backbone, with allylalcohol, cholesterol, 8-hydroxyquinoline, 5-(2-hydroxyl)-4-methylthiazole, 4-pyridinepropanol, and …
Number of citations: 20 onlinelibrary.wiley.com
SB Jung, SY Yoo, JC Park, YS Kwon - Proceedings of the Korean …, 2002 - koreascience.kr
Dendrimers are well-defined macromolecules exhibiting a tree-like structure, first derived by the cascade molecule approach. Peculiar features of the dendritic geometry are the large …
Number of citations: 0 koreascience.kr
Q Chen, N Ma, H Qian, L Wang, Z Lu - Polymer, 2007 - Elsevier
… 3-(4-Pyridyl)-propyl acrylate (PyPA) was synthesized by slowly mixing 4-pyridinepropanol and acryloyl chloride under low temperature of 0 C in THF with triethyl amine. After 4 h of …
Number of citations: 9 www.sciencedirect.com
R Deng, C Wang, M Milton, D Tang… - Polymer …, 2021 - pubs.rsc.org
… 4-Pyridinepropanol, 3, is coupled to the formamide by Steglich esterification to produce 4. Visualizing a triplet at δ ∼4.0 ppm (ester-CH 2 ) in the 1 H NMR spectrum confirms the new …
Number of citations: 5 pubs.rsc.org
D Matsukuma, Y Maejima, Y Ikenaga… - … of Nanoscience and …, 2014 - ingentaconnect.com
In this study, we newly synthesized amphiphilic block copolymers composed of hydrophilic poly(ethylene glycol) (PEG) and hydrophobic pyridine segments (PEG-b-Py). Chain transfer …
Number of citations: 8 www.ingentaconnect.com
SB Jung, C Kim, YS Kwon - Thin Solid Films, 2003 - Elsevier
… Then, G4P-48-Cl dendrimer was terminated with 4-pyridinepropanol. The final compound, G4-48PyP, has 48-pyridylpropoxy groups on the outermost periphery of the dendrimer (Fig. 1)…
Number of citations: 15 www.sciencedirect.com
BG Tehan, EJ Lloyd, MG Wong, WR Pitt… - Quantitative …, 2002 - Wiley Online Library
The pK a of a compound directly influences its biopharmaceutical profile. This article describes the development of a method for estimating pK a values for a number of nitrogen …
Number of citations: 97 onlinelibrary.wiley.com
C Wan, Y Zhang, D Yang, X Han, X Li, H Li, Y Xiao… - Phytochemistry …, 2015 - Elsevier
… 4-Pyridinepropanol could inhibit vegetative growth and improve seed setting rate and keep plant from disease and resistance lodging in reproductive stage (Yang et al., 1986). If …
Number of citations: 11 www.sciencedirect.com
SB Jung, SY Yoo, C Kim, YS Kwon - Japanese Journal of …, 2003 - iopscience.iop.org
… Then, the G4P-48-Cl dendrimer was terminated with 4-pyridinepropanol. The final compound, G4-48PyP, has 48- pyridylpropoxy groups on the outermost periphery of the dendrimer (…
Number of citations: 1 iopscience.iop.org

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